molecular formula C13H16NO3PS2 B13758270 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 24017-24-1

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

Cat. No.: B13758270
CAS No.: 24017-24-1
M. Wt: 329.4 g/mol
InChI Key: MRNTWTRUPWODMD-UHFFFAOYSA-N
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Description

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a synthetic organothiophosphorus compound incorporating a phthalimide group, designed for specialized chemical and pharmaceutical research applications. This structure is part of a broader chemical family known for their utility as key intermediates in organic synthesis. Compounds within this class, characterized by the isoindole-1,3-dione (phthalimide) scaffold and phosphinothioyl linkages, are frequently investigated for their potential biological activities and as building blocks for more complex molecules . The primary research value of this compound lies in its role as a chemical intermediate. Researchers utilize this and similar structures in the development of novel compounds, studying structure-activity relationships, and exploring new synthetic pathways. The presence of both phosphorus and sulfur atoms in its structure offers unique reactivity that can be exploited in various chemical transformations. Its mechanism of action in biological assays, if applicable, would be highly specific to the target system under investigation, often related to the interaction of the phosphinothioyl group with biological macromolecules. Disclaimer: This product is intended for research and analysis purposes solely in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic use, nor is it for food, drug, or household use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

CAS No.

24017-24-1

Molecular Formula

C13H16NO3PS2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C13H16NO3PS2/c1-3-17-18(19,4-2)20-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3

InChI Key

MRNTWTRUPWODMD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

Detailed Synthetic Procedures

Method A: One-Step Condensation in Ethanol
  • Starting materials : Phthalimide derivatives such as N-(2-chloroethyl)morpholine hydrochloride.
  • Reagents : Potassium ethoxylate in anhydrous ethanol.
  • Conditions : Heating for approximately 10 hours.
  • Mechanism : The halogenated substrate reacts with potassium ethoxylate to form the phosphinothioyl sulfanyl intermediate, which then condenses with the isoindole-1,3-dione core.
  • Yield : Moderate, approximately 47.20% for compound V (a related derivative).
  • Notes : The reaction mixture includes inorganic by-products like KCl, which remain in solution.
Method B: Two-Step Process with Micronized Potassium Carbonate in Acetonitrile
  • Step 1 : Release of the amine base (e.g., N-(2-chloroethyl)morpholine) from its hydrochloride salt by reaction with potassium ethoxylate.
  • Step 2 : Filtration to remove inorganic salts (KCl).
  • Step 3 : Evaporation of ethanol under vacuum to obtain an oil.
  • Step 4 : Dissolution of the oil in acetonitrile.
  • Step 5 : Condensation of the dissolved intermediate with isoindole-1,3-dione in the presence of micronized potassium carbonate (K2CO3) as a base.
  • Conditions : Reaction carried out in acetonitrile at controlled temperature.
  • Yield : Significantly improved, reaching up to 86.54%.
  • Advantages : Higher efficiency, shorter reaction times, and cleaner reaction mixtures.
  • Purification : Crystallization from ethanol with activated carbon to remove impurities, avoiding column chromatography and reducing solvent waste.

Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%) Notes
1 N-(2-chloroethyl)morpholine + potassium ethoxylate in ethanol, heat 10 h Formation of phosphinothioyl intermediate ~47.20 Moderate yield, inorganic salts present
2 Filtration, evaporation, dissolution in acetonitrile Preparation for condensation - Removes KCl and concentrates intermediate
3 Reaction with isoindole-1,3-dione + micronized K2CO3 in acetonitrile Condensation to final product 49.79–86.54 Higher yield, cleaner reaction
4 Crystallization from ethanol + activated carbon Purification - Avoids chromatography, environmentally friendly

Analytical Confirmation of Product

  • Elemental Analysis : Carbon, hydrogen, and nitrogen contents closely match theoretical values with errors below 0.32%, confirming purity.
  • Nuclear Magnetic Resonance (NMR) :
    • $$^{13}C$$ NMR shows characteristic signals for the benzene ring carbons (123–157.6 ppm).
    • Carbonyl carbons of the imide ring appear between 161–168.38 ppm.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) :
    • Strong absorption peaks in the 1700–1780 cm$$^{-1}$$ range, characteristic of imide carbonyl groups.
  • These data collectively confirm the successful synthesis of the N-alkylated isoindole-1,3-dione derivatives with phosphinothioyl substitution.

Summary Table of Preparation Methods

Parameter Method A (Ethanol) Method B (Acetonitrile + K2CO3)
Starting Material N-(2-chloroethyl)morpholine hydrochloride Free base from hydrochloride salt
Base Potassium ethoxylate Micronized potassium carbonate
Solvent Anhydrous ethanol Acetonitrile
Reaction Time ~10 hours Shorter, not explicitly stated
Yield ~47.20% Up to 86.54%
Purification Crystallization with activated carbon Crystallization with activated carbon
Environmental Considerations Moderate solvent waste Reduced solvent use, no chromatography
Product Purity Confirmed by elemental analysis and NMR Confirmed by elemental analysis and NMR

Chemical Reactions Analysis

Types of Reactions

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Phosphorus-Containing Analogues
  • Isofenphos (Benzoic acid, 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]- , 1-methylethyl ester): Core Structure: Isofenphos shares a phosphinothioyl group but replaces the isoindole-1,3-dione core with a benzoic acid ester .
  • 2-Phthalimidoethyl dichlorophosphate: Structure: Features a dichlorophosphate group linked to the isoindole core via an ethyl spacer . Reactivity: The dichlorophosphate group is highly electrophilic, making it a reactive intermediate in synthesis, unlike the ethoxy-ethyl-substituted phosphinothioyl group in the target compound.
Sulfur-Containing Isoindole Derivatives
  • 2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione: Substituent: A methylsulfanylhexyl chain replaces the phosphinothioyl-sulfanylmethyl group . Applications: Used as a drug impurity reference standard, indicating sulfur’s role in modulating pharmacokinetic properties. Comparison: The linear alkyl chain in this compound enhances lipophilicity compared to the branched ethoxy-ethyl-phosphinothioyl group.
Aromatic-Substituted Isoindole Derivatives
  • 2-(2-Fluorophenyl)isoindole-1,3-dione :
    • Substituent : A fluorophenyl group at the 2-position .
    • Physicochemical Properties : Molar mass = 241.22 g/mol; fluorine enhances electronegativity and metabolic stability.
    • Contrast : The fluorophenyl group lacks the sulfur-phosphorus bond, limiting its utility in metal chelation or redox reactions.
Metal-Sensing Isoindole Derivatives
  • 2-[1-Benzyl-2-(4-methoxy-phenylimino)-ethyl]-isoindole-1,3-dione: Function: A fluorophore designed for dual-channel sensing of Fe³⁺ and Ru³⁺ . Key Feature: The imino and benzyl groups enable selective metal coordination, unlike the phosphinothioyl group, which may interact with enzymes or biomolecules.

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituent Group Molar Mass (g/mol) Primary Application Reference
Target Compound Isoindole-1,3-dione Ethoxy-ethyl-phosphinothioyl-sulfanylmethyl ~350 (estimated) Agrochemical/Pharma R&D -
Isofenphos Benzoic acid ester Ethoxy-(1-methylethyl)amino-phosphinothioyl 345.3 Insecticide
2-Phthalimidoethyl dichlorophosphate Isoindole-1,3-dione Dichlorophosphate-ethyl 322.5 Synthetic intermediate
2-[6-(Methylsulfanyl)hexyl]-isoindole-1,3-dione Isoindole-1,3-dione Methylsulfanylhexyl 295.4 Drug impurity standard
2-(2-Fluorophenyl)isoindole-1,3-dione Isoindole-1,3-dione 2-Fluorophenyl 241.22 Material science

Research Findings and Trends

  • Phosphorus-Sulfur Synergy: The target compound’s phosphinothioyl group combines the hydrolytic stability of phosphorus with the nucleophilic reactivity of sulfur, making it suitable for slow-release agrochemical formulations .
  • Biological Activity: Fluorophenyl and benzyl-imino derivatives exhibit applications in sensing and drug development, whereas sulfur-phosphorus hybrids show promise in enzyme inhibition due to their thiophosphate-like behavior .
  • Environmental Impact: Linear alkyl chains (e.g., methylsulfanylhexyl) increase bioavailability but may reduce persistence compared to bulky phosphinothioyl groups .

Biological Activity

2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione (CAS No: 24017-24-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 2-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is C13H16NO3PS2, with a molecular weight of approximately 329.375 g/mol. The compound features a complex structure that includes an isoindole core and phosphinothioyl functional groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H16NO3PS2
Molecular Weight329.375 g/mol
Boiling Point436ºC at 760 mmHg
Flash Point217.5ºC
Density1.36 g/cm³

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on enzymatic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione exhibit cytotoxic effects against cancer cell lines. For instance, in vitro assays demonstrated that the compound can inhibit the proliferation of specific cancer cells, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Research has also shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays revealed that it could inhibit acetylcholinesterase (AChE) activity, which is significant in neurobiology and could imply potential applications in treating neurodegenerative diseases.

Case Studies

  • Study on Cytotoxicity : A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be within the micromolar range, indicating significant potency.
  • Enzyme Inhibition Study : In another study focusing on AChE inhibition, the compound was tested alongside known inhibitors. The results indicated that it competes effectively with substrates for the active site of AChE, providing insights into its potential therapeutic uses in Alzheimer's disease.

Q & A

Q. What are the recommended methodologies for synthesizing 2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in laboratory settings?

A hybrid computational-experimental approach is advised. Utilize quantum chemical calculations (e.g., reaction path searches) to predict viable pathways and optimize reaction conditions, reducing trial-and-error experimentation . Complement this with statistical experimental design (e.g., factorial or response surface methodologies) to systematically explore parameter interactions (e.g., temperature, stoichiometry) and minimize the number of trials required for reproducibility . Ensure safety protocols align with handling phosphinothioyl derivatives, including inert atmosphere use and proper personal protective equipment (PPE) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experimental studies?

Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at temperatures below -20°C to inhibit hydrolysis or oxidation . Avoid contact with oxidizers, moisture, or incompatible materials (e.g., strong acids/bases). Conduct regular stability assessments using techniques like HPLC or TGA to monitor degradation byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • NMR Spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to confirm the presence of ethoxy(ethyl)phosphinothioyl and isoindole-dione moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC/UPLC : Pair with photodiode array (PDA) or mass detectors to quantify purity and detect impurities. Cross-reference retention times and spectral data with standards .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into experimental workflows to predict reaction pathways and optimize conditions for derivatives of this compound?

Leverage density functional theory (DFT) to model transition states and thermodynamic parameters for key reactions (e.g., nucleophilic substitutions at the sulfanylmethyl group). Software like Gaussian or ORCA can simulate intermediates and byproducts, guiding experimental condition selection (e.g., solvent polarity, catalyst use) . Combine this with machine learning (ML) platforms to analyze historical reaction data and identify condition-yield correlations .

Q. What statistical approaches are recommended for resolving contradictions in reaction yield data across different experimental batches?

Apply multivariate analysis (e.g., principal component analysis) to identify latent variables (e.g., trace moisture, mixing efficiency) causing yield discrepancies . Implement Bayesian statistical frameworks to quantify uncertainty and refine experimental parameter ranges. For reproducibility, use nested experimental designs where critical factors (e.g., reagent quality) are controlled hierarchically .

Q. What advanced reactor designs or membrane technologies could enhance the scalability of synthetic procedures involving this compound while maintaining reaction specificity?

  • Microreactor Systems : Improve heat/mass transfer for exothermic or fast reactions, reducing side-product formation .
  • Membrane Reactors : Use selective membranes (e.g., ceramic or polymeric) to separate reactive intermediates in situ, enhancing yield in multi-step syntheses .
  • Flow Chemistry : Continuous flow setups enable precise control of residence time and mixing, critical for phosphinothioyl group stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational predictions with experimental kinetics (e.g., stopped-flow techniques) to resolve mechanistic ambiguities .
  • Safety-Centric Design : Integrate hazard assessment tools (e.g., CHETAH) during computational modeling to predict thermal stability and reactivity risks .

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